

# An In-depth Technical Guide to 2-Hexylcyclopentanone: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 2-Hexylcyclopentanone

Cat. No.: B084021

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## Abstract

**2-Hexylcyclopentanone**, a versatile organic compound, holds significance in various scientific and industrial domains. Primarily recognized for its characteristic floral and fruity aroma, it is a key ingredient in the fragrance and flavor industries.<sup>[1]</sup> Beyond its sensory attributes, its chemical structure, featuring a functionalized cyclopentanone ring, presents a scaffold of interest for synthetic chemistry and potentially for drug discovery applications. This technical guide provides a comprehensive overview of the chemical and physical properties of **2-hexylcyclopentanone**, its molecular structure, available synthetic methodologies, and spectroscopic data. Furthermore, it explores the broader context of cyclopentanone derivatives in therapeutic research, offering insights for professionals in drug development.

## Chemical and Physical Properties

**2-Hexylcyclopentanone** is a pale yellow, mobile liquid at room temperature.<sup>[1]</sup> Its properties are summarized in the tables below, compiled from various sources.

### Table 1: General Chemical Properties

Property	Value	Source(s)
IUPAC Name	2-hexylcyclopentan-1-one	[2]
Synonyms	Jasmatone, 2-Hexyl-1-cyclopentanone	[1][3]
CAS Number	13074-65-2	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O	[1][2][4]
Molecular Weight	168.28 g/mol	[1][2][4]
SMILES	O=C1C(CCC1)CCCCC	[5]
Appearance	Pale yellow, mobile liquid	[1]
Odor Profile	Mild, slightly floral and woody, fruity, jasmin	[6]

**Table 2: Physical Properties**

Property	Value	Conditions	Source(s)
Boiling Point	108-110 °C	at 10 mmHg	[7][8]
257-258 °C	at 760 mmHg (estimated)	[9]	
Density	0.89 g/cm <sup>3</sup>	[7][8]	
Refractive Index	1.448 - 1.454	at 20°C	[1]
1.4495	[7][8]		
Flash Point	112 °C	[7][8]	
225 °F (107.22 °C)	TCC	[9]	
Water Solubility	59.5 mg/L	at 20°C	[7]
logP (o/w)	3.9	[7]	
Vapor Pressure	2.1 Pa	at 20°C	[7][8]

## Chemical Structure

**2-Hexylcyclopentanone** consists of a five-membered cyclopentanone ring substituted at the second position with a hexyl group. The presence of a chiral center at the C-2 position means that it can exist as a racemic mixture of two enantiomers.

## Experimental Protocols

### Synthesis of 2-Hexylcyclopentanone

A one-stage synthesis for 2-alkylcyclopentanones, including **2-hexylcyclopentanone**, is described in U.S. Patent 5,081,309.[3] The process involves the reaction of cyclopentanone with an aldehyde (in this case, hexanal) in the presence of a catalyst and hydrogen. The key steps are an aldol condensation followed by hydrogenation.

Reaction Scheme:

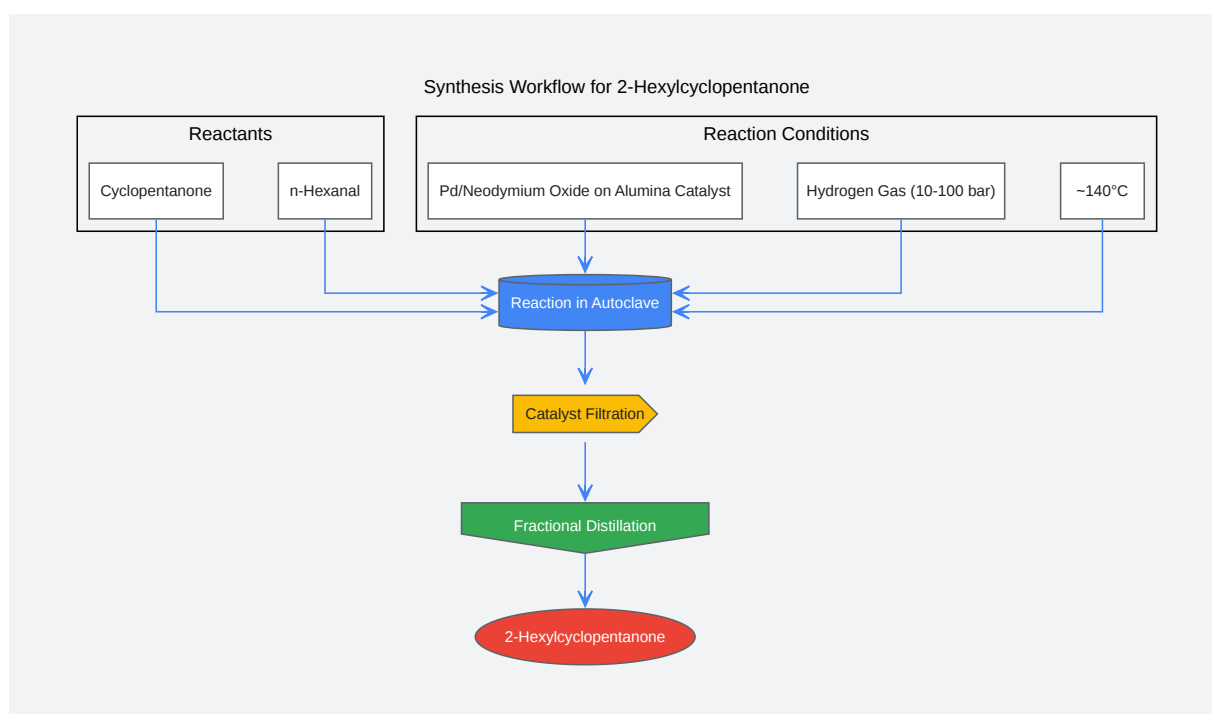
Cyclopentanone + Hexanal → 2-(1-Hydroxyhexyl)cyclopentanone → 2-Hexylidenecyclopentanone → **2-Hexylcyclopentanone**

Methodology Summary (from Patent US5081309):[3]

- **Reactants:** Cyclopentanone and n-hexanal. An excess of cyclopentanone is preferable.
- **Catalyst:** A catalyst that facilitates both the condensation and hydrogenation steps. The patent describes a catalyst containing a noble metal from group VIII of the periodic table (e.g., palladium) and a metal oxide (e.g., neodymium oxide) on a support like alumina.
- **Solvent:** The reaction can be carried out with or without a solvent. Using a solvent can improve the removal of the water formed during the condensation step.
- **Conditions:** The reaction is performed in an autoclave under hydrogen pressure. The pressure can range from 10 to 100 bar, with 10 to 50 bar being particularly useful. The reaction temperature is typically around 140°C.
- **Procedure:** Cyclopentanone, n-hexanal, and the catalyst are placed in an autoclave. The autoclave is pressurized with hydrogen, and the mixture is heated. After the reaction, the

catalyst can be filtered off, and the product, **2-hexylcyclopentanone**, is isolated by fractionation.

The following diagram illustrates the general workflow for this synthesis.



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Synthesis Workflow for **2-Hexylcyclopentanone**

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-hexylcyclopentanone**. While detailed spectra are not publicly available, the following information has been compiled from various databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

PubChem lists the availability of  $^{13}\text{C}$  NMR spectra for **2-hexylcyclopentanone**.<sup>[2]</sup> Specific chemical shifts and coupling constants would require experimental determination or access to proprietary databases.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-hexylcyclopentanone** will be characterized by a strong absorption band corresponding to the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration, typically in the range of  $1740\text{--}1750\text{ cm}^{-1}$  for a five-membered ring ketone. Other significant peaks would include those for C-H stretching and bending vibrations of the alkyl chain and the cyclopentanone ring.

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-hexylcyclopentanone** would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  168. Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

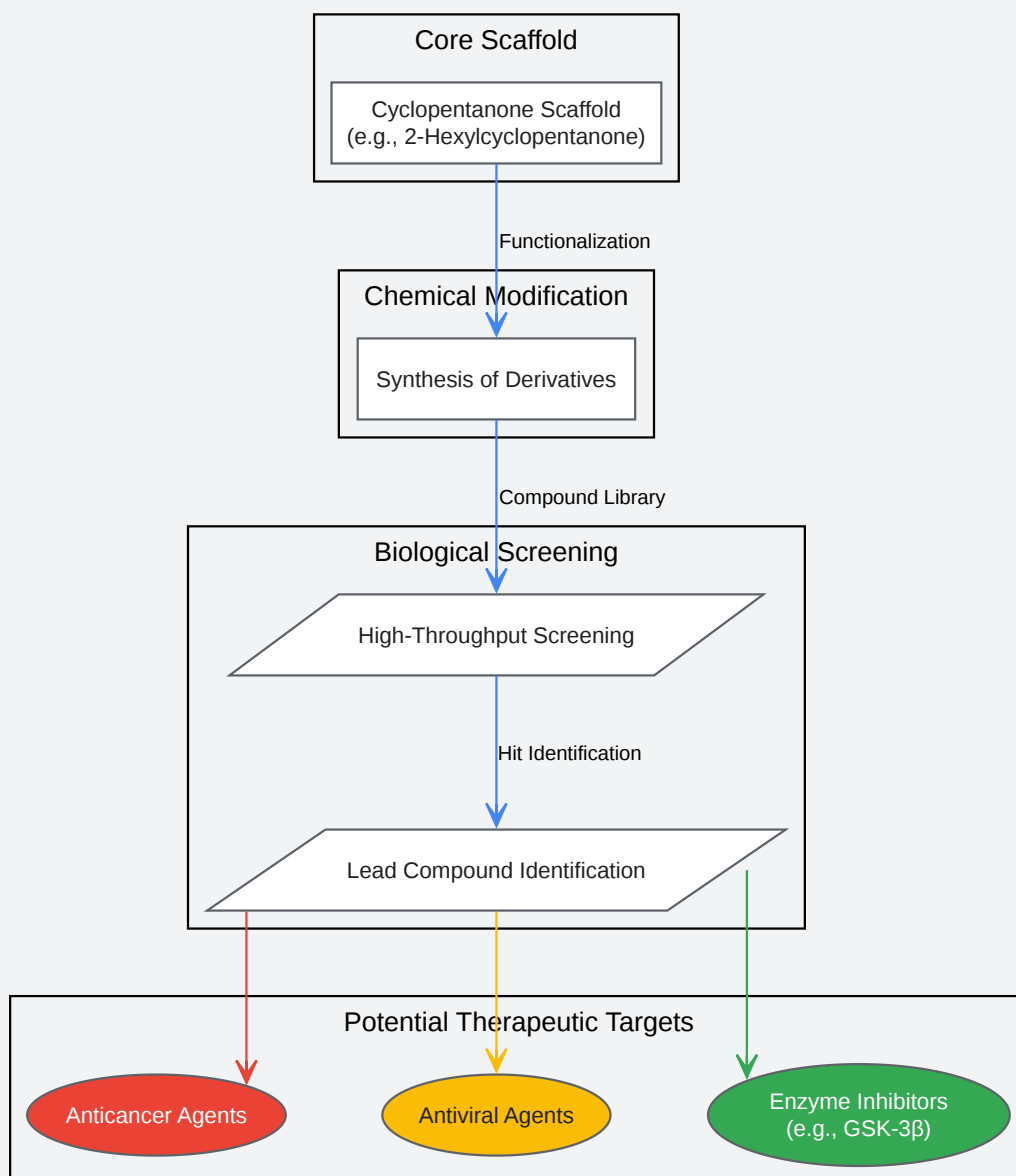
## Relevance in Drug Discovery and Development

While **2-hexylcyclopentanone** itself is primarily used in the fragrance industry, the cyclopentanone scaffold is a recurring motif in a number of biologically active molecules and approved drugs.<sup>[7]</sup> This makes cyclopentanone derivatives, including 2-alkylated versions, of interest to medicinal chemists.

The cyclopentane ring can serve as a core scaffold or as a hydrophobic appendage on a drug molecule to interact with target proteins.<sup>[7]</sup> Furthermore, cyclopentenone moieties, which are unsaturated derivatives of cyclopentanones, are known to possess anticancer properties.<sup>[5]</sup>

The diagram below illustrates the conceptual role of the cyclopentanone scaffold in the drug discovery process, highlighting its potential to serve as a starting point for the development of novel therapeutics targeting various diseases.

## Role of Cyclopentanone Derivatives in Drug Discovery

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## Role of Cyclopentanone Derivatives in Drug Discovery

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-hexylcyclopentanone** may cause serious eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound. It should be stored in a cool, well-ventilated area away from heat and open flames. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Conclusion

**2-Hexylcyclopentanone** is a well-characterized compound with established applications in the fragrance industry. Its chemical and physical properties are well-documented, providing a solid foundation for its use in various chemical processes. While specific biological activities of **2-hexylcyclopentanone** are not extensively reported, the prevalence of the cyclopentanone scaffold in pharmacologically active molecules suggests that it and its derivatives could be valuable starting points for further investigation in the field of drug discovery and development. This guide provides a consolidated resource for researchers and professionals working with or considering the use of this versatile ketone.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hexylcyclopentanone: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084021#2-hexylcyclopentanone-chemical-properties-and-structure>]

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